A2-Binding peptide

Übersicht

Beschreibung

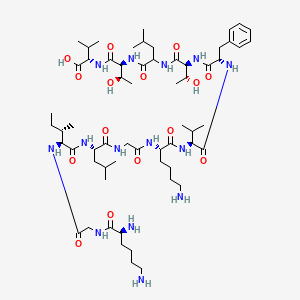

A2-Binding peptide has a substitution of lysine at position 62 of MP 57-68, K62, KGILGKVFTLTV; from influenza A matrix protein, involved in assembly of MHC Class I molecules.

Wissenschaftliche Forschungsanwendungen

Crossreactivity with A2-Supertype Molecules

A2-binding peptides exhibit significant crossreactivity with other A2-supertype molecules. Research has shown that peptides binding HLA-A0201, a common A2-supertype molecule, can also bind to other A2-supertype variants like A0202, A0203, A0206, and A*6802. This crossreactivity is important for vaccination, immunotherapy, and monitoring immune responses, as A2-supertype molecules are prevalent across various ethnic groups (Sidney et al., 2001).

Cancer Marker Identification

A2-binding peptides have been identified as markers in cancer diagnosis. The 16 mer f88-4/Cys6 phage display library was used to identify peptides like A2-13 and A2-6 that bind to the TAG-72 cancer marker. These peptides show promise in diagnosing and targeting specific cancers, as demonstrated by their specific binding to cancer cells like LS-174T (Chen et al., 2007).

Defining HLA-A2 Binding Supermotifs

Research has applied Comparative Molecular Similarity Index Analysis (CoMSIA) to define an A2-supermotif, which describes the preferred binding characteristics for A2-binding peptides. This supermotif includes specific amino acid preferences at various positions, essential for understanding and predicting peptide binding to HLA-A2 alleles (Doytchinova & Flower, 2002).

Ligand Binding in Thromboxane A2 Receptors

Studies on thromboxane A2 receptors have revealed the involvement of A2-binding peptides in ligand binding. This research, using NMR experiments and mutagenesis approaches, has identified specific residues in peptides that are crucial for this binding. Such insights are valuable for understanding the molecular mechanisms of thromboxane A2 binding and its related signal transduction processes (So et al., 2003).

Cancer Cell Growth Suppression

A2-binding peptides have been found to suppress the growth of gastric and colon cancer cells. This is achieved by targeting the degradation of EphA2, a key player in human cancers. Peptides derived from Annexin A1, such as SKG and EYVQTVKSSKG, have shown efficacy in inhibiting cancer cell growth both in vitro and in mice models (Feng et al., 2020).

Characterization in Autoimmune Diseases and Cancers

A2-binding peptides have been characterized for their potential roles in autoimmune diseases and cancers. Monoclonal antibodies developed against these peptides have helped in studying their biochemical and functional properties, thus aiding in understanding their clinical significance in various diseases (Kamma et al., 2001).

Eigenschaften

CAS-Nummer |

119425-35-3 |

|---|---|

Produktname |

A2-Binding peptide |

Molekularformel |

C61H106N14O15 |

Molekulargewicht |

1275.6 g/mol |

IUPAC-Name |

(2S)-2-[[(2S,3R)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C61H106N14O15/c1-13-36(10)49(71-46(79)31-65-52(80)40(64)23-17-19-25-62)58(86)68-42(27-32(2)3)53(81)66-30-45(78)67-41(24-18-20-26-63)54(82)72-47(34(6)7)57(85)70-44(29-39-21-15-14-16-22-39)56(84)74-50(37(11)76)59(87)69-43(28-33(4)5)55(83)75-51(38(12)77)60(88)73-48(35(8)9)61(89)90/h14-16,21-22,32-38,40-44,47-51,76-77H,13,17-20,23-31,62-64H2,1-12H3,(H,65,80)(H,66,81)(H,67,78)(H,68,86)(H,69,87)(H,70,85)(H,71,79)(H,72,82)(H,73,88)(H,74,84)(H,75,83)(H,89,90)/t36-,37+,38+,40-,41-,42-,43?,44-,47-,48-,49-,50-,51-/m0/s1 |

InChI-Schlüssel |

NBOKFONQQZRHRY-DINGYSCKSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N |

SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCCCN)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCCCN)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Sequenz |

KGILGKVFTLTV |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

A2-Binding peptide; |

Herkunft des Produkts |

United States |

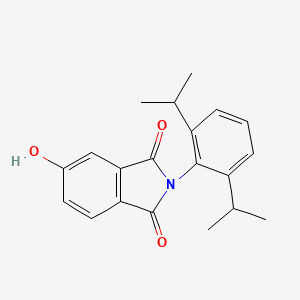

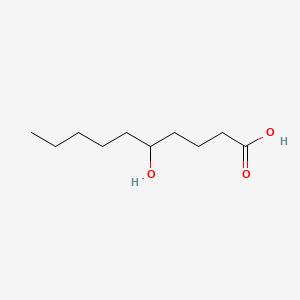

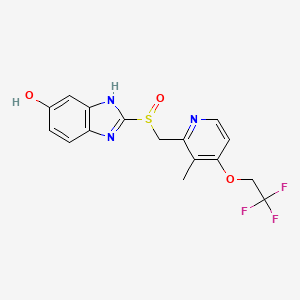

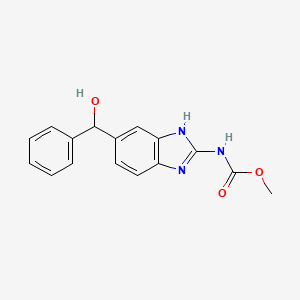

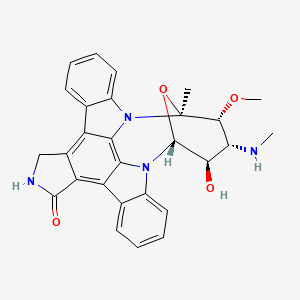

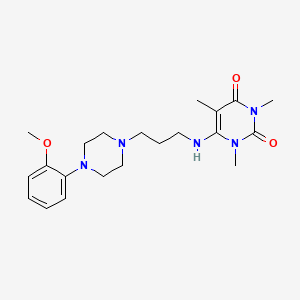

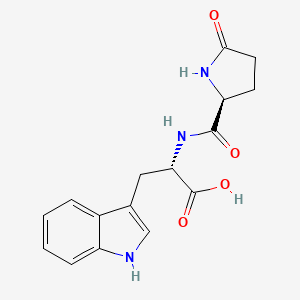

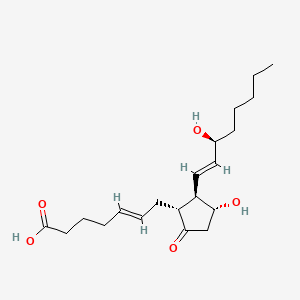

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B1664661.png)

![2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid](/img/structure/B1664671.png)